(2R)-2-(4-bromophenyl)piperidine
Overview
Description
(2R)-2-(4-bromophenyl)piperidine: is a chemical compound that belongs to the class of piperidines, which are heterocyclic amines containing a six-membered ring with one nitrogen atom. The compound features a bromine atom attached to the phenyl ring, which is connected to the piperidine ring at the second position. This specific stereoisomer, with the (2R) configuration, has unique properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-bromophenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and piperidine.
Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with piperidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2R)-2-(4-bromophenyl)piperidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst to form the corresponding dehalogenated product.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic conditions, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric or elevated pressure.
Major Products Formed:
Substitution: Formation of substituted piperidines with various functional groups replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of dehalogenated piperidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: (2R)-2-(4-bromophenyl)piperidine is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a lead compound for drug development.
Medicine:
Pharmaceutical Research: this compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Chemical Industry: The compound is used in the chemical industry for the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (2R)-2-(4-bromophenyl)piperidine involves its interaction with specific molecular targets and pathways. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. The piperidine ring provides structural rigidity and can interact with receptor sites, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Bromophenyl)piperidine: Similar structure but with the bromine atom attached to the first position of the piperidine ring.
4-Bromopiperidine: A simpler structure with the bromine atom directly attached to the piperidine ring without the phenyl group.
4-Bromophenylacetic acid: Contains a bromophenyl group but with an acetic acid moiety instead of a piperidine ring.
Uniqueness:
Structural Features: The (2R)-2-(4-bromophenyl)piperidine has a unique combination of a bromophenyl group and a piperidine ring with a specific stereochemistry, which imparts distinct chemical and biological properties.
Reactivity: The presence of the bromine atom allows for selective substitution reactions, making it a versatile intermediate in organic synthesis.
Applications: Its use as a building block in pharmaceutical research and its potential therapeutic applications set it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-2-(4-bromophenyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7,11,13H,1-3,8H2/t11-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEZGFYJGORZRD-LLVKDONJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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